molecular formula C11H8N2O5 B11717203 Methyl 2-(7-Nitro-3-indolyl)-2-oxoacetate

Methyl 2-(7-Nitro-3-indolyl)-2-oxoacetate

Cat. No.: B11717203
M. Wt: 248.19 g/mol
InChI Key: PKSOIRGERMPPLC-UHFFFAOYSA-N
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Description

Methyl 2-(7-Nitro-3-indolyl)-2-oxoacetate is a chemical compound that belongs to the indole family. It is characterized by the presence of a nitro group at the 7th position of the indole ring and a methyl ester group at the 2nd position of the oxoacetate moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7-Nitro-3-indolyl)-2-oxoacetate typically involves the nitration of an indole derivative followed by esterification. One common method includes the nitration of 3-indoleacetic acid to introduce the nitro group at the 7th position. This is followed by the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-Nitro-3-indolyl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The indole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(7-amino-3-indolyl)-2-oxoacetate, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Methyl 2-(7-Nitro-3-indolyl)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(7-Nitro-3-indolyl)-2-oxoacetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can also participate in binding interactions with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-Nitro-1H-indol-3-yl)-2-oxoacetic acid
  • 1H-Indole-3-acetic acid, 7-nitro-α-oxo

Uniqueness

Methyl 2-(7-Nitro-3-indolyl)-2-oxoacetate is unique due to the presence of both a nitro group and a methyl ester group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 2-(7-nitro-3-indolyl)-2-oxoacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and biochemical assays. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of a nitro group and an ester functional group. The structure can be represented as follows:

C12H10N2O4\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_4

This compound's structural features contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as a probe in biochemical assays and its interaction with various enzymes.

  • Enzyme-Substrate Interactions : The compound is utilized in studies investigating enzyme-substrate interactions, which are critical for understanding metabolic pathways and drug design.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. It has been noted for its ability to halt cell proliferation and induce cell cycle arrest at specific phases, particularly in breast cancer cell lines .

Anticancer Properties

Recent research highlights the compound's potential in targeting apoptotic pathways in cancer cells. For instance:

  • Cell Cycle Arrest : this compound has shown the ability to induce cell cycle arrest at the G2/M phase in various cancer cell lines, thereby inhibiting proliferation .
  • Pro-apoptotic Effects : In vitro studies have reported that this compound can enhance pro-apoptotic signaling, leading to increased rates of apoptosis in treated cells .

Case Studies

  • Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating effective cytotoxicity at low concentrations (approximately 150 nM) after 24 hours .
  • Zebrafish Xenotransplantation Model : An in vivo assay using zebrafish embryos demonstrated that treatment with the compound led to minor tumor regression at concentrations as low as 0.5 μM, suggesting potential therapeutic applications in cancer treatment .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectConcentration (IC50)Cell LineReference
Cell Cycle ArrestG2/M phase arrest150 nMMCF-7
Induction of ApoptosisEnhanced apoptosisNot specifiedVarious cancer cells
Tumor RegressionMinor regression0.5 μMZebrafish model

Properties

Molecular Formula

C11H8N2O5

Molecular Weight

248.19 g/mol

IUPAC Name

methyl 2-(7-nitro-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C11H8N2O5/c1-18-11(15)10(14)7-5-12-9-6(7)3-2-4-8(9)13(16)17/h2-5,12H,1H3

InChI Key

PKSOIRGERMPPLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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